4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived molecule featuring a unique combination of functional groups:
- A 2,3-dihydro-1,3-benzothiazole core with a Z-configuration imine bond.
- 5,7-Dimethyl substituents on the benzothiazole ring, enhancing steric and electronic modulation.
- A propargyl (prop-2-yn-1-yl) group at position 3, introducing alkyne reactivity.
Structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL for refinement and ORTEP-III for visualization .
Properties
IUPAC Name |
4-cyano-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-4-9-23-17-11-13(2)10-14(3)18(17)25-20(23)22-19(24)16-7-5-15(12-21)6-8-16/h1,5-8,10-11H,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDALIOWXDQVHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for cyanoacetamide derivatives often involve solvent-free reactions due to their cost-effectiveness and simplicity. The fusion of aryl amines with ethyl cyanoacetate is one of the widely used methods .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl isothiocyanate and potassium hydroxide in DMF (dimethylformamide) for substitution reactions . Triethylamine is often used as a basic catalyst in condensation reactions .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives .
Scientific Research Applications
4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with various molecular targets and pathways. The compound’s cyano and carbonyl functions enable it to participate in a variety of condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds .
Comparison with Similar Compounds
Substituent Effects and Heterocycle Diversity
The target compound’s benzothiazole core distinguishes it from related heterocyclic systems:
Conversely, benzodithiazines exhibit strong IR absorption for SO₂ groups (1340–1155 cm⁻¹), which are absent in benzothiazoles .
Structural and Crystallographic Insights
The dihydrothiazole core in the target compound adopts a non-planar conformation due to the Z-configuration, as seen in analogous structures with mean σ(C–C) = 0.002 Å and R factor = 0.038 . This contrasts with planar benzimidazole systems, which favor π-stacking . The propargyl group may further distort the geometry, reducing crystallinity compared to methyl-substituted derivatives.
Biological Activity
4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- A benzothiazole ring
- A cyano group
- An amide functionality
This structural combination is significant as it influences the compound's reactivity and biological interactions.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with benzothiazole derivatives. The following sections provide detailed insights into the specific activities of this compound.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit promising anticancer properties. For instance:
- Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D) . The compound's mechanism involves interaction with DNA, primarily binding within the minor groove and potentially disrupting cellular proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Methodology : Antimicrobial activity was assessed using broth microdilution methods against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections.
The biological activity of this compound is attributed to its ability to:
- Intercalate DNA : The compound's structure allows it to intercalate into DNA strands, leading to disruption of replication processes.
- Generate Reactive Oxygen Species (ROS) : It may act as a photosensitizer, producing ROS upon light exposure, which can induce apoptosis in cancer cells .
Case Study 1: Antitumor Efficacy
A study involving various benzothiazole derivatives demonstrated that those similar to 4-cyano-N-benzamide showed enhanced antitumor activity compared to traditional chemotherapeutics. The study utilized both 2D and 3D culture systems to evaluate the efficacy of these compounds in inhibiting tumor cell growth .
Case Study 2: Antimicrobial Screening
Another research effort focused on testing various derivatives against common pathogens. The results indicated a clear correlation between structural modifications and antimicrobial potency. Compounds with similar functional groups to 4-cyano-N-benzamide exhibited significant inhibition zones against tested bacteria .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
